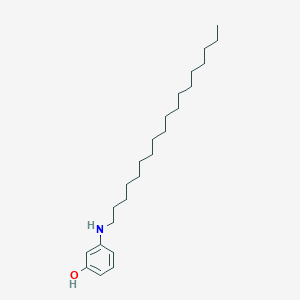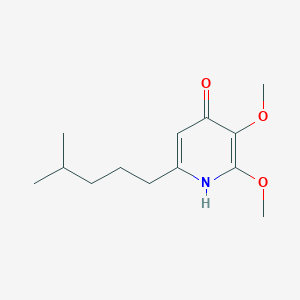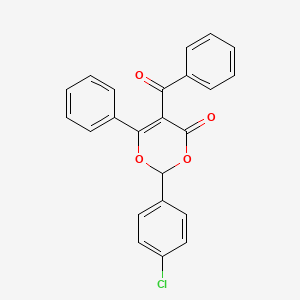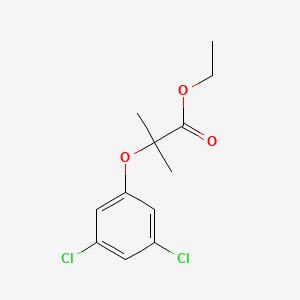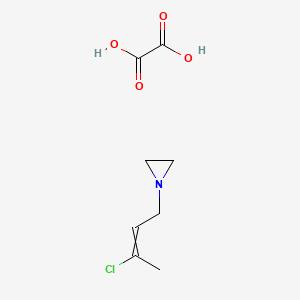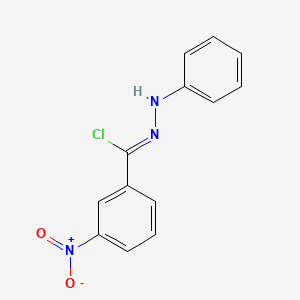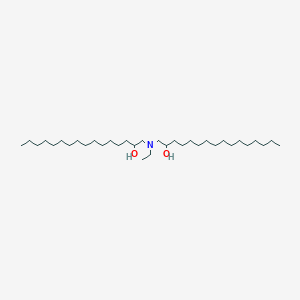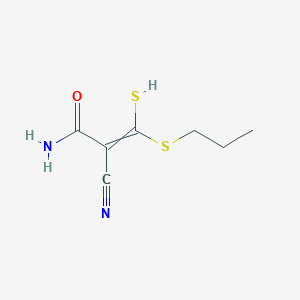
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- is a chemical compound with a unique structure that includes a propenamide backbone, a cyano group, a mercapto group, and a propylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a propenamide derivative with a cyano group and a mercapto group, followed by the introduction of a propylthio group. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and yield. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- involves its interaction with specific molecular targets and pathways. The cyano group can interact with nucleophilic sites in enzymes or receptors, while the mercapto group can form covalent bonds with thiol groups in proteins. The propylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Similar Compounds
- 2-Propenamide, 2-cyano-3-mercapto-3-(phenylthio)-
- 2-Propenamide, 2-cyano-3-mercapto-3-(methylthio)-
- 2-Propenamide, 2-cyano-3-mercapto-3-(methoxy)-
Uniqueness
2-Propenamide, 2-cyano-3-mercapto-3-(propylthio)- is unique due to the presence of the propylthio group, which can influence its chemical reactivity and biological activity. This structural feature can provide distinct advantages in terms of solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.
特性
CAS番号 |
65882-50-0 |
|---|---|
分子式 |
C7H10N2OS2 |
分子量 |
202.3 g/mol |
IUPAC名 |
2-cyano-3-propylsulfanyl-3-sulfanylprop-2-enamide |
InChI |
InChI=1S/C7H10N2OS2/c1-2-3-12-7(11)5(4-8)6(9)10/h11H,2-3H2,1H3,(H2,9,10) |
InChIキー |
XDECEMYCEHBCGR-UHFFFAOYSA-N |
正規SMILES |
CCCSC(=C(C#N)C(=O)N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


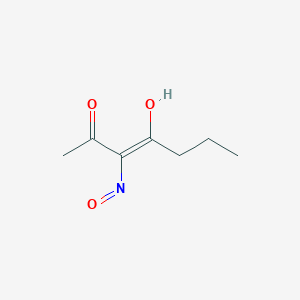

![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)

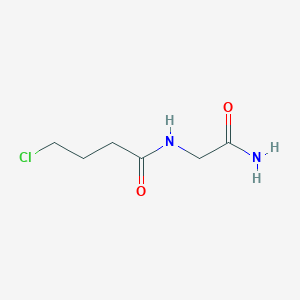
![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)
